molecular formula C5H14Cl2N2 B044878 (R)-3-Aminopiperidine dihydrochloride CAS No. 334618-23-4

(R)-3-Aminopiperidine dihydrochloride

Cat. No. B044878
M. Wt: 173.08 g/mol
InChI Key: GGPNYXIOFZLNKW-ZJIMSODOSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3-aminopiperidine dihydrochloride involves several key steps, starting from ethyl nipecotate. The process includes chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015). Another method involves the resolution with optically active cyclic phosphoric acids to achieve high purity and yield (Yujuan Sun et al., 2021).

Molecular Structure Analysis

The molecular structure of (R)-3-aminopiperidine dihydrochloride has been confirmed through various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the molecular weight, structural arrangement, and the presence of specific functional groups within the molecule.

Chemical Reactions and Properties

(R)-3-Aminopiperidine dihydrochloride participates in various chemical reactions, owing to the presence of the amino group, which can act as a nucleophile. It has been used in the asymmetric synthesis of enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, offering a route to valuable 3-aminopiperidine moieties with high yields and enantiomeric excesses (Titouan Royal et al., 2016).

Scientific Research Applications

  • Asymmetric Hydrogenation : Royal et al. (2016) demonstrated that rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides produces enantioenriched 3-aminopiperidine derivatives with high yields and enantiomeric excesses up to 96%. This process is efficient and valuable for synthesizing 3-aminopiperidine derivatives (Royal et al., 2016).

  • Synthesis of 4-Aminopiperidine Derivatives : Rey-Rodriguez et al. (2018) found that Rhodium(II)-catalyzed C(sp3)-H amination of enamides efficiently produces new 4-aminopiperidine derivatives. This method offers excellent stereocontrol, making it valuable for medicinal chemistry applications (Rey-Rodriguez et al., 2018).

  • Electrolytic Reduction for Primary Amines : Krishnan et al. (1978) presented a simple electrolytic reduction method to prepare 3-aminomethylpyridine dihydrochloride, potentially useful for the preparation of primary amines (Krishnan et al., 1978).

  • Resolution of 3-Aminopiperidine : Sakurai et al. (2012) successfully used dielectrically controlled resolution (DCR) to resolve 3-aminopiperidine, a key intermediate for the DPP-4 inhibitor, into both stereoisomers (R)-1 and (S)-1 as a less-soluble diastereomeric salt with (S)-2 (Sakurai et al., 2012).

  • Optical Activity and Ring Expansion : Cochi et al. (2012) achieved the efficient synthesis of 3-aminopiperidines using XtalFluor-E and tetrabutylammonium azide, demonstrating a wide range of biological activity. The product ratio depends on the substituents of the prolinol used (Cochi et al., 2012).

  • Synthesis from Ethyl Nipecotate : Jiang Jie-yin (2015) synthesized (R)-3-aminopiperidine dihydrochloride from ethyl nipecotate with a yield of 43.1%, using various chemical processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride (Jiang Jie-yin, 2015).

  • Resolution and Purity Enhancement : Sun et al. (2021) developed a method to resolve (R)-3-aminopiperidine from racemic 3-aminopiperidine, achieving 99.5% purity and 99.6% enantiomeric excess (Sun et al., 2021).

properties

IUPAC Name

(3R)-piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPNYXIOFZLNKW-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583408
Record name (3R)-Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminopiperidine dihydrochloride

CAS RN

334618-23-4
Record name (3R)-Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 2
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 3
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 4
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 5
(R)-3-Aminopiperidine dihydrochloride
Reactant of Route 6
(R)-3-Aminopiperidine dihydrochloride

Citations

For This Compound
37
Citations
SJ Khanam, N Parikh, S Satapathi… - ACS Applied Energy …, 2022 - ACS Publications
Single crystals (SCs) of metal halide perovskites (MHPs) are known to possess superior properties. However, the surface of the SCs possesses a higher defect density, which can …
Number of citations: 4 pubs.acs.org
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org
Y Peng, Y Yao, L Li, Z Wu, S Wang… - Journal of Materials …, 2018 - pubs.rsc.org
… (C 5 H 13 N 2 )PbCl 4 ·H 2 O (1) was prepared from stoichiometric quantities of Pb(AC) 2 ·3H 2 O (1.89 g, 5 mmol) and R-3-aminopiperidine dihydrochloride (1.12 g, 5 mmol) in diluted …
Number of citations: 139 pubs.rsc.org
A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
Chiral N-heterocyclic molecules and in particular compounds with an amino functional group such as 3-aminopiperidine are valuable intermediates for the production of a large number …
Number of citations: 25 www.beilstein-journals.org
Y Peng, Y Yao, L Li, X Liu, X Zhang… - Chemistry–An Asian …, 2019 - Wiley Online Library
… Synthesis and crystal growth of 1R and 2S: 1.14 g of Pb(Ac) 2 ⋅3 H 2 O (3 mmol) and 0.52 g of R-3-aminopiperidine dihydrochloride (3 mmol) were added to 15 mL of HBr solution (48 …
Number of citations: 28 onlinelibrary.wiley.com
MD Smith, SM Blau, KB Chang, TT Tran… - Journal of Solid State …, 2012 - Elsevier
1,4-Bis(3-aminopropyl)piperazine, (R)-3-aminopiperidine and (S)-3-aminopiperidine were used in the syntheses of [C 10 H 26 N 4 ][VO 3 ] 2 ·2H 2 O, [(R)-C 5 H 14 N 2 ][VO 3 ] 2 and [(S)…
Number of citations: 15 www.sciencedirect.com
T Royal, Y Dudognon, F Berhal, Y Bastard, B Boudet… - Synlett, 2016 - thieme-connect.com
An efficient synthetic entry to enantioenriched 3-aminopiperidine derivatives using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides is described. …
Number of citations: 5 www.thieme-connect.com
S Xu, Q Hao, H Li, Z Liu, W Zhou - Organic Process Research & …, 2017 - ACS Publications
An improved process for the synthesis of antidiabetic drug trelagliptin succinate through unprotected (R)-3-aminopiperidine was described. The impurity profile with different conditions …
Number of citations: 9 pubs.acs.org
M Li, Y Wang, L Yang, Z Chai, Y Wang… - Angewandte …, 2022 - Wiley Online Library
… Single crystals of S-3APP and R-3APP were hydrothermally synthesized by a combination of Pb(CH3COO)2•3H2O and S-3aminopiperidine or R-3-aminopiperidine dihydrochloride in a …
Number of citations: 24 onlinelibrary.wiley.com
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
A sensitive, selective and stability indicating reversed-phase LC method was developed for the determination of process related impurities of Trelagliptin succinate in bulk drug. Six …
Number of citations: 20 www.sciencedirect.com

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